BMS-754807 (CAS: 1001350-96-4) is a highly potent, orally bioavailable, and reversible small-molecule dual inhibitor targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR) . Unlike first-generation biologicals or strictly selective tool compounds, it is engineered for high cellular permeability and robust in vivo pharmacokinetic performance [1]. In procurement contexts, BMS-754807 is primarily sourced for advanced oncology research, specifically for integration into murine xenograft models and combination therapy screening workflows where dual pathway blockade is essential to prevent compensatory resistance mechanisms.
Substituting BMS-754807 with other small-molecule IGF-1R inhibitors, such as OSI-906 (Linsitinib) or NVP-AEW541, fundamentally alters experimental outcomes due to distinct kinase selectivity profiles [1]. While OSI-906 is highly selective for IGF-1R/IR, BMS-754807 exhibits deliberate polypharmacology, concurrently inhibiting MET, Aurora A/B, and TrkA/B at nanomolar concentrations [1]. This multi-kinase activity drives different phenotypic responses, particularly in cell cycle arrest and apoptosis assays. Furthermore, replacing BMS-754807 with strictly selective inhibitors often fails to replicate its potent synergistic effects when combined with cytotoxic agents, making it non-interchangeable in chemoresistance and combination screening workflows.
In cell-free biochemical assays, BMS-754807 demonstrates significantly higher binding affinity for both primary targets compared to the clinical-stage comparator OSI-906 [1]. BMS-754807 achieves an IC50 of 1.8 nM for IGF-1R and 1.7 nM for IR, whereas OSI-906 requires 35 nM and 75 nM, respectively [1]. This >19-fold and >44-fold increase in potency allows researchers to utilize lower dosing regimens, minimizing solvent-induced cytotoxicity in sensitive cellular models.
| Evidence Dimension | Cell-free kinase IC50 for IGF-1R and IR |
| Target Compound Data | BMS-754807: 1.8 nM (IGF-1R) and 1.7 nM (IR) |
| Comparator Or Baseline | OSI-906: 35 nM (IGF-1R) and 75 nM (IR) |
| Quantified Difference | >19-fold higher potency for IGF-1R and >44-fold for IR |
| Conditions | Cell-free recombinant kinase assays |
Enables sharper dose-response curves and reduces off-target solvent effects in cellular assays by permitting low-nanomolar working concentrations.
Unlike highly selective IGF-1R inhibitors, BMS-754807 provides concurrent blockade of secondary oncogenic drivers, which is critical for complex tumor microenvironment modeling . Profiling reveals potent inhibition of Aurora A (IC50 = 9 nM), Aurora B (25 nM), and MET (44 nM) . In contrast, comparators like OSI-906 lack meaningful activity against these secondary kinases [1]. This built-in multi-kinase inhibition dictates its specific efficacy in models where MET or Aurora kinase overexpression drives resistance.
| Evidence Dimension | IC50 for secondary kinase targets (Aurora A/B, MET) |
| Target Compound Data | BMS-754807: Aurora A (9 nM), Aurora B (25 nM), MET (44 nM) |
| Comparator Or Baseline | OSI-906: No significant activity against Aurora/MET |
| Quantified Difference | Nanomolar concurrent inhibition of Aurora/MET pathways absent in selective comparators |
| Conditions | In vitro kinase selectivity panels |
Essential for researchers requiring simultaneous blockade of IGF-1R/IR and secondary escape pathways (MET/Aurora) without formulating complex multi-drug cocktails.
BMS-754807 was specifically optimized for high membrane permeability, a critical factor for in vivo processability and oral administration [1]. In PAMPA assays, it exhibits high permeability (387–713 nm/s at pH 7.4), translating to sufficient systemic exposure for robust xenograft efficacy via oral dosing (e.g., 25 mg/kg BID) [1]. This distinguishes it from earlier generation compounds or monoclonal antibodies that require intravenous or intraperitoneal injection, streamlining animal handling protocols.
| Evidence Dimension | Membrane permeability and dosing route |
| Target Compound Data | BMS-754807: PAMPA 387–713 nm/s; supports oral (PO) dosing |
| Comparator Or Baseline | Biologics and early-generation inhibitors: Require IV/IP administration |
| Quantified Difference | High oral bioavailability enabling non-invasive BID dosing regimens |
| Conditions | PAMPA permeability assay and murine pharmacokinetic models |
Simplifies in vivo experimental workflows and reduces animal stress compared to intravenously administered alternatives.
BMS-754807 is highly effective at reversing chemoresistance in combination screening workflows. In AsPC-1 pancreatic ductal adenocarcinoma models, the addition of BMS-754807 drastically reduced the IC50 of gemcitabine from a baseline of 9.7 μM down to 75 nM [1]. This ~129-fold sensitization demonstrates its quantitative utility as a combination agent to drive PARP-1 and caspase-3 cleavage, outperforming the baseline efficacy of standard cytotoxic monotherapies [1].
| Evidence Dimension | Reduction in cytotoxic IC50 (Gemcitabine) |
| Target Compound Data | BMS-754807 + Gemcitabine: IC50 = 75 nM |
| Comparator Or Baseline | Gemcitabine monotherapy: IC50 = 9.7 μM |
| Quantified Difference | ~129-fold increase in gemcitabine sensitivity |
| Conditions | AsPC-1 PDAC cell line proliferation assay |
Validates the compound as a premium procurement choice for overcoming chemoresistance in high-throughput combination screening.
Due to its high membrane permeability and established oral bioavailability, BMS-754807 is a highly validated small molecule for murine xenograft studies targeting the IGF-1R/IR axis[1]. It is particularly suited for models of pancreatic, colon, and pediatric cancers where non-invasive oral dosing (PO) is required over extended multi-week protocols.
BMS-754807 is highly recommended for combination assays with taxanes (e.g., nab-paclitaxel) or nucleoside analogs (e.g., gemcitabine) [1]. Its ability to lower the IC50 of cytotoxic agents by over 100-fold makes it an essential tool for investigating synergistic apoptosis and overcoming IGF-1R-mediated escape mechanisms [2].
For researchers investigating complex tumor microenvironments, BMS-754807 provides a unique advantage over strictly selective inhibitors. Its concurrent nanomolar inhibition of Aurora A/B and MET pathways allows for the study of multi-kinase blockade without the compounding variables of mixing multiple distinct inhibitors [2].